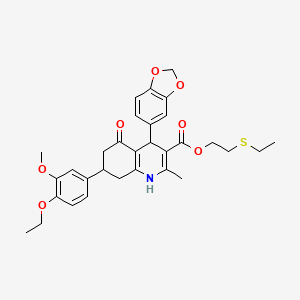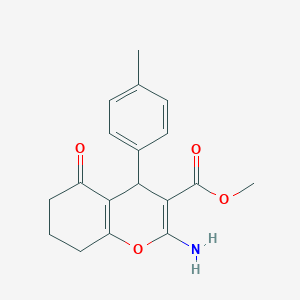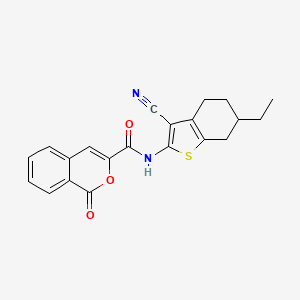![molecular formula C22H21N3OS B11590600 (5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B11590600.png)
(5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-3-propyl-2-thioxoimidazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole moiety, a propyl group, and a sulfanylideneimidazolidinone core, making it an interesting subject for research in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multiple steps, starting with the preparation of the indole derivative. The indole derivative is then subjected to a series of reactions, including alkylation, condensation, and cyclization, to form the final product. Common reagents used in these reactions include benzyl bromide, propylamine, and thiourea. The reaction conditions often involve the use of organic solvents such as dichloromethane and ethanol, with temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(5Z)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced sulfur-containing derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group or the propyl group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, with temperatures ranging from -78°C for certain reductions to reflux conditions for some substitutions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs of the original compound. These products can have different physical and chemical properties, making them useful for various applications.
科学研究应用
Chemistry
In chemistry, (5Z)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its indole moiety is known to interact with various biological targets, making it a candidate for drug discovery and development. Researchers investigate its effects on cellular processes and its potential as an anticancer, antimicrobial, or anti-inflammatory agent.
Medicine
In medicine, (5Z)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is explored for its therapeutic potential. Its ability to modulate biological pathways makes it a promising candidate for the treatment of various diseases. Clinical studies may focus on its efficacy, safety, and pharmacokinetic properties.
Industry
In industry, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.
作用机制
The mechanism of action of (5Z)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets in biological systems. The indole moiety can bind to proteins and enzymes, modulating their activity and affecting cellular processes. The compound may also interact with nucleic acids, influencing gene expression and cellular signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
相似化合物的比较
Similar Compounds
- (5Z)-5-[(1-Phenyl-1H-indol-3-yl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one
- (5Z)-5-[(1-Benzyl-1H-indol-3-yl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one
- (5Z)-5-[(1-Benzyl-1H-indol-3-yl)methylidene]-3-propyl-2-thioxoimidazolidin-4-one
Uniqueness
(5Z)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE stands out due to its specific combination of functional groups and structural features. The presence of the indole moiety, along with the sulfanylideneimidazolidinone core, provides unique chemical reactivity and biological activity. This compound’s ability to undergo various chemical transformations and its potential for diverse applications make it a valuable subject for scientific research.
属性
分子式 |
C22H21N3OS |
|---|---|
分子量 |
375.5 g/mol |
IUPAC 名称 |
(5Z)-5-[(1-benzylindol-3-yl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C22H21N3OS/c1-2-12-25-21(26)19(23-22(25)27)13-17-15-24(14-16-8-4-3-5-9-16)20-11-7-6-10-18(17)20/h3-11,13,15H,2,12,14H2,1H3,(H,23,27)/b19-13- |
InChI 键 |
ATSCZVOGNHRNMC-UYRXBGFRSA-N |
手性 SMILES |
CCCN1C(=O)/C(=C/C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4)/NC1=S |
规范 SMILES |
CCCN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4)NC1=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3Z)-1-ethyl-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11590521.png)
![4-[({(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-3-yl}acetyl)amino]benzoic acid](/img/structure/B11590536.png)

![(5Z)-5-({3-Chloro-5-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl}methylidene)-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11590545.png)


![2-[(Isopropoxycarbonyl)amino]ethyl 4-methylphenylcarbamate](/img/structure/B11590570.png)
![(2E)-2-(1H-benzimidazol-2-yl)-3-[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B11590577.png)
![2-(4-bromophenyl)-2-oxoethyl 3-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate](/img/structure/B11590580.png)
![1-(3-Hydroxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11590582.png)
![2-methylpropyl 5-[4-(acetyloxy)-3-ethoxyphenyl]-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11590584.png)
![{4-bromo-2-[(Z)-(5-oxo-1-propyl-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetic acid](/img/structure/B11590585.png)
![7-(3-imidazol-1-ylpropyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11590591.png)

